

An In-Depth Technical Guide to Glucopiericidin A: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **13-Hydroxyglucopiericidin A**

Cat. No.: **B15562532**

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific molecule "**13-Hydroxyglucopiericidin A**" is not readily available in the public domain. This guide focuses on the parent compound, Glucopiericidin A, to provide a foundational understanding of its molecular structure, properties, and biological activities. The methodologies and data presented herein may serve as a valuable reference for the study of its derivatives.

Introduction

Glucopiericidin A is a glycosylated polyketide natural product. It belongs to the piericidin family, a class of compounds known for their biological activities, including insecticidal, antimicrobial, and antitumor effects. Glucopiericidin A, in particular, has garnered attention for its potential as a chemical probe for glucose transporters (GLUTs) and its promising antitumor efficacy. This document provides a comprehensive overview of the current knowledge on Glucopiericidin A, with a focus on its molecular characteristics, biological functions, and the experimental approaches used for its study.

Molecular Structure and Chemical Properties

Glucopiericidin A is characterized by a substituted pyridine ring linked to a polyketide chain, which is further attached to a glucose moiety.

Physicochemical Properties

A summary of the key physicochemical properties of Glucopiericidin A is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₃₁ H ₄₇ NO ₉	[1]
Molecular Weight	577.71 g/mol	[1]
CAS Number	108073-65-0	[1]
Appearance	White powder	
Solubility	Soluble in DMSO, Methanol	

Biological Activity and Mechanism of Action

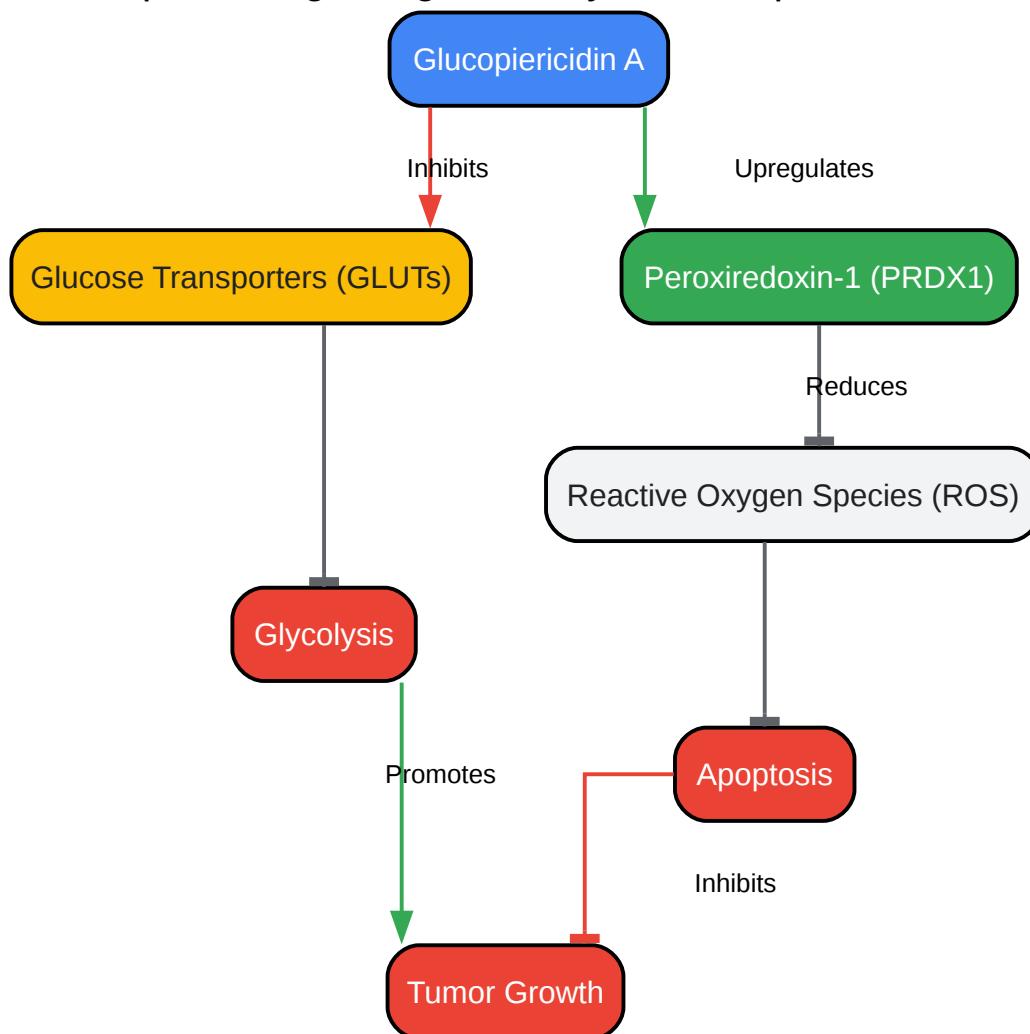
Glucopiericidin A has been identified as a potent bioactive molecule with significant antitumor properties. Its mechanism of action is multifaceted, primarily revolving around the modulation of cellular metabolism and induction of apoptosis.

Antitumor Activity

Glucopiericidin A has demonstrated notable efficacy against cancer cells, both *in vitro* and *in vivo*. A key aspect of its anticancer effect is its ability to induce apoptosis. This programmed cell death is achieved, in part, by reducing the levels of reactive oxygen species (ROS) through the upregulation of Peroxiredoxin-1 (PRDX1). Furthermore, Glucopiericidin A has been shown to be effective in ACHN renal cancer xenograft models.[\[1\]](#)

Metabolic Regulation

A defining characteristic of Glucopiericidin A is its role as a chemical probe for glucose transporters (GLUTs), leading to the suppression of glycolysis.[\[1\]](#) This inhibition of a central metabolic pathway in cancer cells, which often exhibit a high glycolytic rate (the Warburg effect), is a crucial component of its antitumor strategy.


Cellular Processes

Interestingly, while Piericidin A is known to inhibit ATP-dependent filopodia protrusion, Glucopiericidin A alone does not exhibit this effect.^[1] This suggests that the addition of the glucose moiety significantly alters its biological activity profile concerning cellular morphology and motility.

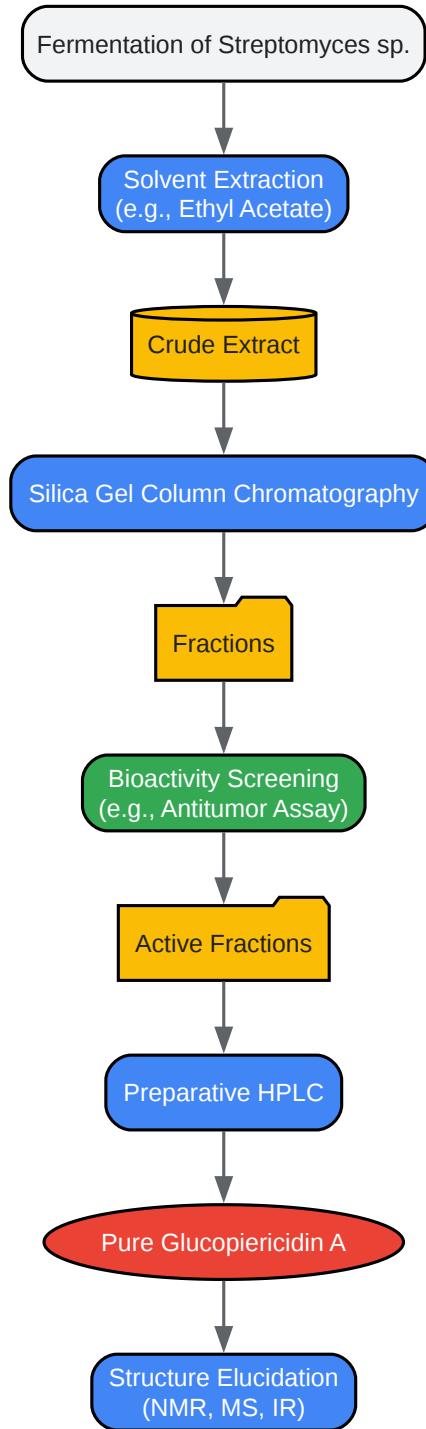
Signaling Pathway

The currently understood signaling pathway for the antitumor activity of Glucopiericidin A is depicted below.

Proposed Signaling Pathway of Glucopiericidin A

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of Glucopiericidin A's antitumor activity.


Experimental Protocols

Detailed experimental protocols for the isolation and characterization of Glucopiericidin A are not extensively documented in readily available literature. However, based on standard practices for natural product chemistry, a general workflow can be outlined.

Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation and purification of Glucopiericidin A from a marine-derived *Streptomyces* strain.

General Workflow for Glucopiericidin A Isolation

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the isolation and purification of Glucopiericidin A.

Structure Elucidation

The molecular structure of Glucopiericidin A would be determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the connectivity of atoms and the stereochemistry of the molecule.
- Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophores within the molecule.

Conclusion

Glucopiericidin A is a promising natural product with significant potential in the field of oncology. Its unique mechanism of action, involving the dual targeting of glucose metabolism and the induction of apoptosis, makes it an attractive candidate for further investigation and drug development. The information and protocols outlined in this guide provide a solid foundation for researchers interested in exploring the therapeutic potential of Glucopiericidin A and its derivatives. Future studies will be crucial to further unravel its complex biological activities and to pave the way for its potential clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glucopiericidin A Datasheet DC Chemicals [dcchemicals.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Glucopiericidin A: Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available

at: [\[https://www.benchchem.com/product/b15562532#13-hydroxyglucopiericidin-a-molecular-structure-and-properties\]](https://www.benchchem.com/product/b15562532#13-hydroxyglucopiericidin-a-molecular-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com